m-Xylenebisacrylamide
Overview
Description
m-Xylenebisacrylamide is an organic compound with the chemical formula C14H16N2O2. It is a white solid that is primarily used as a crosslinking agent in the synthesis of polyacrylamide gels. These gels are essential for various biochemical applications, including gel electrophoresis, which is pivotal in the separation and analysis of proteins and nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-Xylenebisacrylamide typically involves the reaction between methylenebisamide and acryloyl chloride. This process involves a complex reaction mechanism where the amide groups of methylenebisamide are converted into acrylamide groups through a nucleophilic substitution reaction . The reaction is usually carried out under controlled conditions to ensure high purity and yield of the final product.
Industrial Production Methods
In industrial settings, this compound is produced by reacting acrylamide with an aqueous solution of formaldehyde in the presence of copper (I) chloride as a polymerization inhibitor and sulfuric acid as a catalyst. This method yields this compound with a purity of 60 to 80% .
Chemical Reactions Analysis
Types of Reactions
m-Xylenebisacrylamide undergoes various chemical reactions, including:
Nucleophilic Addition: Nucleophiles such as alcohols, amines, or thiols add across the activated vinyl groups, giving mixtures of mono- and disubstituted products.
Diels-Alder Reactions: As a bifunctional electron-poor dienophile, this compound reacts with electron-rich dienes, such as cyclopentadiene, to form the corresponding norbornene adducts.
Radical Copolymerization: With acrylic and vinylic monomers such as acrylonitrile and acrylamide, this compound can undergo radical copolymerization to form highly crosslinked gels.
Common Reagents and Conditions
Formaldehyde: Used in the presence of copper (I) chloride and sulfuric acid as a catalyst.
Acryloyl Chloride: Used in the nucleophilic substitution reaction.
Cyclopentadiene: Used in Diels-Alder reactions.
Major Products
Crosslinked Gels: Formed through radical copolymerization with acrylic and vinylic monomers.
Norbornene Adducts: Formed through Diels-Alder reactions.
Scientific Research Applications
m-Xylenebisacrylamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which m-Xylenebisacrylamide exerts its effects involves the formation of crosslinks between polyacrylamide chains. This crosslinking creates a three-dimensional polymer network that is crucial for its application in gel-based technologies . The molecular targets and pathways involved include the acrylamide groups, which react with various nucleophiles to form stable, intricate network structures .
Comparison with Similar Compounds
Similar Compounds
N,N’-Methylenebisacrylamide: Another bisacrylamide compound used as a crosslinking agent in polyacrylamide gels.
Acrylamide: Commonly used in polymerization reactions with m-Xylenebisacrylamide to create crosslinked structures.
Uniqueness
This compound is unique due to its ability to form stable, intricate network structures that are essential for various biochemical applications. Its robustness and versatility make it a preferred choice in both laboratory and industrial settings .
Properties
IUPAC Name |
N-[[3-[(prop-2-enoylamino)methyl]phenyl]methyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-13(17)15-9-11-6-5-7-12(8-11)10-16-14(18)4-2/h3-8H,1-2,9-10H2,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZVWXXAUZTXJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=CC=C1)CNC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701220472 | |
Record name | N,N′-[1,3-Phenylenebis(methylene)]bis[2-propenamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701220472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2842-63-9 | |
Record name | N,N′-[1,3-Phenylenebis(methylene)]bis[2-propenamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2842-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N′-[1,3-Phenylenebis(methylene)]bis[2-propenamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701220472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenamide, N,N'-[1,3-phenylenebis(methylene)]bis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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